Tegobuvir

Covalent Inhibition Mechanism of Action Prodrug Activation

Tegobuvir (GS-9190) is a uniquely activated, covalent non-nucleoside NS5B polymerase inhibitor. Unlike standard allosteric NNIs, it requires CYP1A-mediated metabolism and glutathione conjugation to form a covalent NS5B adduct—enabling studies of intracellular prodrug activation, glutathione-dependent pharmacology, and covalent target engagement. Its potent genotype 1 selectivity (EC50 <16 nM) and distinct β-hairpin thumb domain resistance profile (C316Y, C445F, Y448H, Y452H) make it an irreplaceable tool for genotype-specific HCV research, resistance pathway mapping, and DAA combination modeling. Procure Tegobuvir to access a mechanistically novel probe that cannot be substituted by other NS5B inhibitors.

Molecular Formula C25H14F7N5
Molecular Weight 517.4 g/mol
CAS No. 1000787-75-6
Cat. No. B1682003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegobuvir
CAS1000787-75-6
SynonymsGS-9190;  GS 9190;  GS9190;  GS-333126;  GS 333126;  GS333126;  Tegobuvir
Molecular FormulaC25H14F7N5
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
InChIInChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
InChIKeyXBEQSQDCBSKCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tegobuvir (GS-9190) Overview: A Covalent, Non-Nucleoside HCV NS5B Polymerase Inhibitor for Genotype 1 Research


Tegobuvir (GS-9190, GS-333126) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It is an imidazopyridine derivative that requires intracellular CYP-mediated activation to form a glutathione conjugate, which then acts as a specific, covalent inhibitor of the NS5B protein [2]. Tegobuvir is orally active and demonstrates potent antiviral activity in vitro, particularly against HCV genotype 1a and 1b replicons . It has been evaluated in Phase 2 clinical trials for chronic HCV infection [3].

Why Generic Substitution with Other HCV NS5B NNIs Is Inappropriate for Tegobuvir


Tegobuvir's antiviral activity depends on a unique mechanism of action: it requires intracellular CYP-mediated activation and subsequent glutathione conjugation to become a covalent inhibitor of the NS5B polymerase [1]. This is in stark contrast to most other non-nucleoside inhibitors (NNIs), such as Filibuvir or Dasabuvir, which act through non-covalent allosteric binding . Furthermore, Tegobuvir exhibits a distinct genotype selectivity profile, with high potency against genotype 1 but significantly reduced activity against other genotypes (>100 nM EC50), making it unsuitable for broad-spectrum HCV research [2]. Its resistance profile, involving mutations like C445F and Y448H in the β-hairpin thumb subdomain, differs from those of other NNIs [3]. These mechanistic and pharmacological differences preclude simple interchangeability with other in-class compounds.

Quantitative Evidence Differentiating Tegobuvir from Comparable HCV NS5B Inhibitors


Mechanism of Action: Covalent, Activation-Dependent Inhibition vs. Non-Covalent NNIs

Tegobuvir is distinguished by its requirement for intracellular activation to form a covalent adduct with NS5B. It does not inhibit NS5B in standard biochemical assays, unlike most NNIs [1]. Its activity is dependent on cellular glutathione levels and CYP 1A activity, leading to the formation of a glutathione conjugate that covalently modifies the polymerase [2]. In contrast, Filibuvir and Dasabuvir are direct, non-covalent allosteric inhibitors that inhibit NS5B in biochemical assays without metabolic activation .

Covalent Inhibition Mechanism of Action Prodrug Activation

Potency Against Genotype 1a and 1b Replicons Compared to Other NNIs

Tegobuvir exhibits potent inhibition of HCV genotype 1 replicons, with reported EC50 values of 13.8 nM for genotype 1a and 0.8 nM for genotype 1b . This potency is comparable to, or exceeds, that of several other NNIs. For instance, Filibuvir has an EC50 of 59 nM for both genotypes , while Lomibuvir shows EC50s of 22.3 nM and 11.2 nM for 1a and 1b, respectively . Radalbuvir (GS-9669), another Gilead compound, shows EC50s of 2.9 nM and 6 nM .

Genotype Selectivity Antiviral Potency EC50

Genotype Selectivity: High Potency for Genotype 1 vs. Reduced Activity Against Non-1 Genotypes

Tegobuvir demonstrates a high degree of selectivity for HCV genotype 1. Its EC50 is <16 nM against genotype 1, but >100 nM against genotypes 2b, 3a, 4a, 5a, and 6a [1]. This is in contrast to some other NNIs, such as Beclabuvir, which shows more balanced potency across genotypes 1, 3, 4, and 5 (EC50s ranging from 3-18 nM) . Radalbuvir also shows a narrower spectrum, with useful activity limited to genotypes 1 and 5 [2].

Genotype Selectivity Antiviral Spectrum EC50

Resistance Profile: Unique Mutations in the β-Hairpin Thumb Subdomain

Resistance to Tegobuvir maps to a distinct set of mutations in the β-hairpin region of the NS5B thumb subdomain. Key resistance mutations identified in vitro include C316Y, Y448H, Y452H, and C445F [1]. The resistance pattern of Tegobuvir is different from that of other non-nucleoside inhibitors [2]. For example, resistance to Filibuvir is primarily associated with M423T/I/V mutations [3], while Dasabuvir resistance is linked to C316Y, M414T, and S556G [4]. This lack of cross-resistance is a critical differentiator.

Resistance Profile NS5B Mutations β-hairpin

Combination Potential: In Vitro Curing of HCV Replicon Cells with Suboptimal DAAs

Tegobuvir demonstrates a unique capacity to cure cells of HCV replicon when combined with suboptimal concentrations of other direct-acting antivirals (DAAs) . Specifically, at concentrations of 6-30 nM, Tegobuvir was highly effective in combination cultures in curing cells of the HCV replicon and in delaying or preventing the development of resistance against other DAAs . This property is not typically reported for other NNIs as a primary characteristic. Clinical data from Phase 2 trials also support its use in combination regimens to enhance antiviral activity [1].

Combination Therapy Resistance Prevention Replicon Cure

Key Research Applications for Tegobuvir Based on Differentiated Evidence


Mechanistic Studies of Covalent NS5B Inhibition and Prodrug Activation

Use Tegobuvir to investigate the cellular pharmacology of a covalent, activation-dependent NS5B inhibitor. Its unique requirement for CYP-mediated metabolism and glutathione conjugation [1] makes it an ideal tool to study intracellular prodrug activation pathways, target engagement dynamics, and the functional consequences of covalent polymerase modification. Unlike direct-acting, non-covalent NNIs, Tegobuvir's activity can be modulated by altering cellular glutathione or CYP1A levels, enabling sophisticated mechanistic dissection.

Genotype 1-Specific HCV Replicon Assays and Model Systems

Leverage Tegobuvir's high selectivity for HCV genotype 1 (EC50 <16 nM) and its >6-fold reduced potency against non-1 genotypes (EC50 >100 nM) [2] in experiments requiring a genotype-specific antiviral. This selectivity is valuable for deconvoluting genotype-specific host-virus interactions, validating genotype 1-specific cellular models, and for use as a selective agent to maintain genotype 1 replicon cell lines without cross-inhibiting other genotypes in mixed infection models.

Drug Resistance Evolution Studies Focused on the NS5B β-Hairpin Domain

Employ Tegobuvir to select and characterize resistance mutations within the NS5B thumb subdomain's β-hairpin region, specifically C316Y, Y448H, Y452H, and C445F [3]. The distinct resistance profile of Tegobuvir, which shows little cross-resistance with other NNI classes, allows researchers to study a unique mutational pathway. This is critical for understanding the structural basis of resistance, evaluating the fitness of resistant variants, and screening for next-generation inhibitors that can overcome this specific resistance mechanism.

Combination Antiviral Studies and Resistance Suppression Models

Utilize Tegobuvir in combination with suboptimal concentrations of other DAAs (e.g., NS3/4A protease inhibitors, NS5A inhibitors) to model and study the suppression of antiviral resistance in vitro . Tegobuvir's reported ability to cure replicon cells and delay resistance emergence at low concentrations (6-30 nM) makes it a powerful component in multi-drug experimental designs aimed at identifying synergistic combinations, understanding the pharmacodynamics of combination therapy, and developing protocols that minimize the risk of resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tegobuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.